N-[(E)-benzylideneamino]pentanamide
Description
Properties
IUPAC Name |
N-[(E)-benzylideneamino]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-3-9-12(15)14-13-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,14,15)/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPKCSNICTWTSG-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N/N=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]pentanamide typically involves the condensation reaction between benzaldehyde and pentanamide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
Condensation Reaction: Benzaldehyde reacts with pentanamide in the presence of an acid or base catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: N-[(E)-benzylamino]pentanamide.
Substitution: Substituted derivatives with different functional groups replacing the benzylidene group.
Scientific Research Applications
N-[(E)-benzylideneamino]pentanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]pentanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)Pentanamide
Structure: A simplified albendazole derivative with a 4-methoxyphenyl group instead of the benzylideneamino moiety. Key Findings:
- Anthelmintic Activity : Exhibited time- and concentration-dependent activity against Toxocara canis larvae, comparable to albendazole (EC₅₀ = 200 μM) .
- Cytotoxicity : Significantly lower toxicity toward human (SH-SY5Y) and animal (Vero) cell lines than albendazole (Fig. 4, ) .
- Drug-Likeness : Complied with Lipinski’s Rule of Five, Ghose, Veber, and Muegge filters. Predicted topological polar surface area (TPSA = 46.3 Ų), logP = 2.68, and high water solubility (LogS = -3.05) support oral bioavailability .
- Synthetic Accessibility : Synthetic accessibility score = 1.34 (vs. 2.58 for albendazole), indicating cost-effective scalability .
(E)-4-(Benzylideneamino)-N-(Pyrimidin-2-yl)Benzenesulfonamide
Structure: A sulfonamide derivative with a benzylideneamino group. Key Findings:
- Urease Inhibition : IC₅₀ = 2.22 ± 0.45 µM (Jack bean urease), outperforming the standard inhibitor thiourea .
- Drug-Likeness : Complied with Lipinski’s Rule of Five and PAINS filters, suggesting low promiscuity .
- SAR Insights: Substituents on the benzylideneamino group (e.g., electron-withdrawing groups) enhanced enzyme affinity .
N-(Benzylideneamino)Benzamide
Structure: A benzamide analog with a benzylideneamino group. Key Findings:
- Antimalarial Activity : Disrupted Plasmodium falciparum motility and liver cell invasion (compounds 24 and 42 in ) .
Comparative Analysis
Table 1: Pharmacological and Physicochemical Properties
†Inferred from structural analogs. ‡Based on low cytotoxicity of benzylideneamino-containing sulfonamides ().
Key Distinctions
Biological Targets: N-(4-Methoxyphenyl)pentanamide targets helminth microtubules, while benzylideneamino derivatives show urease or antimalarial activity .
The 4-methoxyphenyl group in N-(4-Methoxyphenyl)pentanamide improves solubility and BBB permeability compared to albendazole .
Toxicity Profiles: N-(4-Methoxyphenyl)pentanamide exhibits lower cytotoxicity than albendazole, whereas benzylideneamino-sulfonamides lack cytotoxicity data .
Q & A
Q. What are the standard synthetic routes for N-[(E)-benzylideneamino]pentanamide and its derivatives?
The synthesis typically involves a multi-step approach:
- Schiff base formation : Reacting pentanamide with a benzaldehyde derivative under reflux conditions to form the imine (benzylideneamino) linkage.
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization : Use of NMR (¹H/¹³C) and IR spectroscopy to confirm the E-configuration of the imine bond and amide functionality .
Key parameters include inert atmospheres (e.g., nitrogen) to prevent oxidation and controlled temperatures (60–80°C) to maximize yield .
Q. Which spectroscopic methods are critical for characterizing intermediates in the synthesis of this compound?
- ¹H NMR : Identifies proton environments (e.g., imine CH=N at δ 8.3–8.5 ppm, amide NH at δ 6.5–7.0 ppm).
- ¹³C NMR : Confirms carbonyl groups (amide C=O at ~170 ppm, imine C=N at ~160 ppm).
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and imine C=N stretches (~1590 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What biological activities are commonly associated with benzylideneamino-pentanamide analogs?
Structural analogs exhibit:
- Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR) via π-π stacking interactions with aromatic residues .
- Antimicrobial effects : Disruption of bacterial cell membranes through hydrophobic interactions with lipid bilayers .
- Anti-inflammatory properties : Modulation of COX-2 enzyme activity via hydrogen bonding with catalytic sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst use : Lewis acids (e.g., ZnCl₂) accelerate Schiff base formation by stabilizing the transition state.
- Time-temperature trade-off : Prolonged reaction times (>12 hours) at lower temperatures (50°C) reduce side products compared to shorter, high-temperature reactions .
- Statistical optimization : Employ response surface methodology (RSM) to model interactions between variables like pH and reagent stoichiometry .
Q. What strategies resolve contradictions in biological activity data across different studies of benzylideneamino-pentanamide analogs?
- Meta-analysis : Compare IC₅₀ values from multiple studies using standardized assays (e.g., MTT for cytotoxicity).
- Structural benchmarking : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with activity trends. For example, bromo-substituted analogs show 3× higher anticancer potency than methyl derivatives due to enhanced halogen bonding .
- Computational validation : Molecular docking studies can reconcile discrepancies by identifying binding pose variations in target proteins .
Q. How do steric and electronic effects of substituents on the benzylidene ring influence the compound’s bioactivity?
- Electron-withdrawing groups (e.g., -NO₂, -Br) : Increase electrophilicity of the imine bond, enhancing covalent interactions with cysteine residues in enzymes.
- Electron-donating groups (e.g., -OCH₃, -NH₂) : Improve solubility and hydrogen-bonding capacity, favoring receptor agonism.
- Steric hindrance : Bulky substituents (e.g., -CF₃) reduce binding to shallow active sites but improve selectivity for deeper pockets .
Q. What methodologies are recommended for studying the stability of this compound under physiological conditions?
- pH-dependent degradation assays : Monitor hydrolysis of the imine bond in buffers (pH 1–10) via HPLC.
- Plasma stability studies : Incubate with human plasma (37°C) and quantify intact compound over 24 hours.
- Light/thermal stability : Accelerated stability testing (40°C/75% RH) to identify degradation pathways (e.g., E→Z isomerization) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?
- Scaffold hopping : Replace the pentanamide chain with cyclopropane or thiophene rings to alter pharmacokinetics.
- Bioisosteric substitution : Swap the benzylidene group with pyridylidene analogs to target kinase allosteric sites.
- Proteomics profiling : Use affinity chromatography to identify off-target interactions and refine substituent design .
Data Analysis & Experimental Design
Q. What statistical tools are suitable for analyzing dose-response data in cytotoxicity studies of this compound analogs?
- Nonlinear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare efficacy across derivatives (p<0.05 significance).
- Principal Component Analysis (PCA) : Reduce dimensionality of SAR data to identify critical structural descriptors .
Q. How should researchers address batch-to-batch variability in the synthesis of this compound?
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity (>98%) and implement process analytical technology (PAT) for real-time monitoring.
- Design of Experiments (DoE) : Optimize factors (e.g., solvent volume, stirring rate) to minimize variability.
- Stability-indicating assays : Use HPLC-DAD to detect impurities arising from incomplete imine formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
